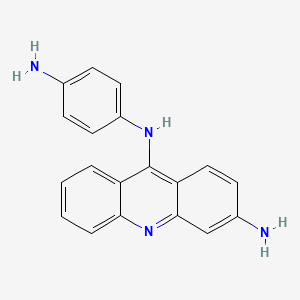

3,9-Acridinediamine, N9-(4-aminophenyl)-

Description

Contextual Significance of the Acridine (B1665455) Core in Chemical and Biological Sciences

The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged pharmacophore in medicinal chemistry. Its planar structure is a key determinant of its biological activity, enabling it to intercalate into the helical structure of DNA. This interaction can disrupt DNA replication and transcription, a mechanism that has been extensively exploited in the development of anticancer agents.

Beyond its role as a DNA intercalator, the acridine scaffold is valued for its versatility. The physicochemical properties of acridine derivatives can be readily modulated through substitution at various positions on the ring system, allowing for the fine-tuning of their biological and chemical characteristics. This has led to the development of acridines with a wide array of applications, including as antibacterial, antimalarial, antiviral, and antiprion agents. ontosight.ai Furthermore, their inherent fluorescence is a valuable property, making them useful as probes in various biochemical assays.

Historical Trajectory of Acridine-Derived Compounds in Scholarly Investigations

The history of acridine compounds in scientific research dates back to the early 20th century, with the discovery of the antiseptic properties of acriflavine. This marked the beginning of extensive investigations into the therapeutic potential of this class of compounds. A significant milestone in the history of acridines was the development of quinacrine (B1676205) as an antimalarial drug during World War II.

The 1970s saw the emergence of acridine derivatives as potent anticancer agents. Amsacrine, a derivative of 9-aminoacridine (B1665356), was a notable example that demonstrated significant clinical activity against certain types of leukemia. This spurred further research into the design and synthesis of new acridine-based compounds with improved efficacy and reduced toxicity. These investigations have led to a deeper understanding of the structure-activity relationships of acridine derivatives and their interactions with biological targets such as topoisomerase enzymes.

Rationale for Focused Academic Inquiry into N9-(4-Aminophenyl)-3,9-Acridinediamine

The specific academic interest in N9-(4-aminophenyl)-3,9-acridinediamine stems from the established potential of 3,9-disubstituted acridines as biologically active molecules. Research has indicated that substitutions at the 3 and 9 positions of the acridine ring can significantly influence the compound's antiproliferative activity. The presence of amino groups at these positions is of particular interest due to their potential to enhance DNA binding and interaction with key cellular enzymes.

The N9-(4-aminophenyl) substituent introduces an additional aromatic ring system, which can further modulate the compound's electronic and steric properties, potentially leading to enhanced biological activity and target selectivity. The rationale, therefore, is to explore whether this specific combination of substituents on the acridine core can yield a compound with potent and selective therapeutic properties, particularly in the context of anticancer research. While detailed research specifically on N9-(4-aminophenyl)-3,9-acridinediamine is not extensively published, the study of its close analogues provides a strong impetus for its investigation.

Chemical and Physical Properties

While a comprehensive experimental characterization of N9-(4-aminophenyl)-3,9-acridinediamine is not widely available in the literature, some of its key chemical and physical properties can be obtained from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 76015-21-9 | evitachem.com |

| Molecular Formula | C19H16N4 | |

| Molecular Weight | 300.36 g/mol |

Synthesis of Acridine Derivatives

A general synthetic route to 3,9-disubstituted acridines often involves a multi-step process. While a specific protocol for N9-(4-aminophenyl)-3,9-acridinediamine is not readily found in published literature, a plausible approach can be inferred from the synthesis of related compounds.

One common strategy involves the Jourdan-Ullmann reaction to construct the N-phenylanthranilic acid intermediate. This is typically followed by a cyclization reaction to form the acridone (B373769) core. Subsequent chemical modifications are then carried out to introduce the desired substituents at the 3 and 9 positions. For instance, the synthesis of novel 3,9-disubstituted acridines has been reported to start with the protection of an amino group on a toluene (B28343) derivative, followed by oxidation to a carboxylic acid. This acid is then used in a Jourdan-Ullmann reaction to produce an N-phenylanthranilic acid, which serves as a key intermediate for the acridine core.

Research Findings on Related Acridine Derivatives

The biological evaluation of acridine derivatives has been a significant area of research, with a particular focus on their potential as anticancer agents. Studies on 3,9-disubstituted acridines have provided valuable insights into their mechanism of action.

Research on a series of novel 3,9-disubstituted acridines has demonstrated their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair. These compounds were also found to bind to DNA, with binding constants in the range of 2.81–9.03 × 10^4 M−1. The antiproliferative activity of these derivatives was evaluated against various cancer cell lines, with some compounds exhibiting significant cytotoxic effects.

For example, studies on other 3,9-diaminoacridine (B1618984) derivatives have shown potent antiproliferative activity. The substitution pattern on the acridine core has been found to be critical for this activity. The introduction of different side chains at the 9-amino position can modulate the compound's ability to induce cell cycle arrest or apoptosis in cancer cells.

Properties

IUPAC Name |

9-N-(4-aminophenyl)acridine-3,9-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4/c20-12-5-8-14(9-6-12)22-19-15-3-1-2-4-17(15)23-18-11-13(21)7-10-16(18)19/h1-11H,20-21H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDFYXGJGAULBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226928 | |

| Record name | 3,9-Acridinediamine, N9-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76015-21-9 | |

| Record name | 3,9-Acridinediamine, N9-(4-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076015219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Acridinediamine, N9-(4-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N9 4 Aminophenyl 3,9 Acridinediamine and Analogues

Classical and Contemporary Approaches to Acridine (B1665455) Ring Formation

The foundational step in the synthesis of many acridine derivatives is the formation of the tricyclic acridine scaffold. Historically, this has been achieved through robust, high-temperature condensation reactions, while modern methods offer milder and more versatile alternatives.

High-Temperature Condensation Reactions for Acridine Scaffolds

A cornerstone in the synthesis of acridines is the Bernthsen acridine synthesis. This classical method involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) at high temperatures, typically between 200-270°C, in the presence of a Lewis acid catalyst such as zinc chloride. researchgate.net The reaction can be carried out for extended periods, often up to 24 hours, to yield the 9-substituted acridine. researchgate.net While effective, the harsh conditions of the Bernthsen synthesis can limit its applicability to substrates with sensitive functional groups. Polyphosphoric acid has been explored as an alternative catalyst, allowing for lower reaction temperatures, though this often comes at the cost of reduced yields. researchgate.net Another classical approach involves the cyclization of diphenylamine-2-carboxylic acids using agents like phosphorus oxychloride (POCl3) to form 9-chloroacridine (B74977), a versatile intermediate for further functionalization. nih.gov

Functionalization and Nucleophilic Substitution Pathways to Acridine Derivatives

The acridine ring system is amenable to various functionalization reactions, with the 9-position being particularly susceptible to nucleophilic attack due to its low electron density. nih.gov This reactivity is a key feature in the synthesis of a wide array of acridine derivatives. The introduction of a good leaving group, such as a chlorine atom, at the 9-position, typically by treating the corresponding acridone (B373769) with phosphorus oxychloride, creates a highly reactive intermediate. nih.govnih.gov This 9-chloroacridine can then readily undergo nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, to introduce diverse substituents at this position. nih.gov

Modern synthetic strategies have also incorporated palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the acridine ring under milder conditions. nih.gov This approach offers greater functional group tolerance and has expanded the scope of accessible acridine structures.

Specific Synthesis Protocols for N9-(4-Aminophenyl)-3,9-Acridinediamine

While a specific, detailed protocol for the direct synthesis of N9-(4-aminophenyl)-3,9-acridinediamine is not extensively documented in readily available literature, its synthesis can be inferred from established methods for preparing structurally similar 9-aminoacridine (B1665356) and 4,9-diaminoacridine derivatives. The key step is the formation of the bond between the acridine C9 position and the nitrogen of the p-phenylenediamine (B122844) moiety.

Reductive Amination Techniques for Acridine N9-Substitution

Reductive amination represents a powerful and controlled method for forming carbon-nitrogen bonds. google.com In the context of acridine chemistry, this would typically involve the reaction of a 9-acridone with p-phenylenediamine in the presence of a reducing agent. However, a more common strategy for N9-substitution involves the reaction of an amine with a pre-formed carbonyl compound. While not directly applicable for the aromatic C-N bond formation in this case, reductive amination is a crucial technique for synthesizing precursors or analogs with alkylamine side chains. google.com For instance, a primary amine can be reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). google.com

A study on the synthesis of N-aryl-substituted pyrrolidines demonstrated the effectiveness of successive reductive amination of diketones with anilines via iridium-catalyzed transfer hydrogenation, highlighting the utility of this method for creating C-N bonds with aromatic amines under specific conditions.

Table 1: Reductive Amination Conditions for Amine Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Temperature | Time | Yield |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Borohydride | 2,2,2-Trifluoroethanol | Not specified | Not specified | Good to excellent |

| Aldehyde/Ketone | Primary/Secondary Amine | α-picoline-borane/AcOH | MeOH or H2O | Not specified | Not specified | Good to excellent |

| Aldehyde | Aniline (B41778) | [RuCl2(p-cymene)]2/Ph2SiH2 | Not specified | Not specified | Not specified | Good yields |

This table presents generalized conditions from various sources and is not specific to the synthesis of N9-(4-Aminophenyl)-3,9-acridinediamine.

Nucleophilic Aromatic Substitution (SNAr) Methodologies

Nucleophilic aromatic substitution (SNAr) is a primary route for the synthesis of 9-aminoacridine derivatives. The general strategy involves the reaction of a 9-chloroacridine intermediate with an appropriate amine. For the synthesis of N9-(4-aminophenyl)-3,9-acridinediamine, a plausible route would involve the reaction of a 3-amino-9-chloroacridine or a protected version thereof with p-phenylenediamine.

In a related synthesis of 4,9-diaminoacridines, a 6,9-dichloro-2-methoxy-4-nitroacridine was reacted with N',N'-diethylpentan-1,4-diamine. nih.gov This reaction proceeded through an initial activation step where the 9-chloro group was converted to a more reactive aryl ether intermediate by treatment with phenol, followed by nucleophilic attack by the amine. nih.gov

A greener approach to SNAr on nitrogen-containing heterocycles utilizes polyethylene (B3416737) glycol (PEG-400) as a solvent. This method has been shown to be efficient for the reaction of various chloro-heterocycles with primary and secondary amines at 120°C, often with reaction times as short as five minutes and yielding good to excellent results. researchgate.net

Table 2: SNAr Conditions for the Synthesis of Amino-Substituted Heterocycles

| Chloro-heterocycle | Amine | Solvent | Temperature | Time | Yield |

| Various N-heterocycles | Primary/Secondary Amines | PEG-400 | 120°C | 5 min | 73-99% |

| 6,9-dichloro-2-methoxy-4-nitroacridine | N',N'-diethylpentan-1,4-diamine | Phenol/DMSO | 100°C | 6 h | Not specified |

This table presents data from the synthesis of related compounds to illustrate the SNAr methodology.

Addition-Elimination Reaction Pathways

The reaction of 9-chloroacridines with amines proceeds via an addition-elimination mechanism, which is a type of nucleophilic aromatic substitution. The amine nucleophile adds to the electron-deficient C9 position of the acridine ring, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the final 9-aminoacridine product. The rate and success of this reaction are highly dependent on the nature of the substituents on both the acridine ring and the incoming amine, as well as the reaction conditions such as solvent and temperature. The synthesis of various 9-anilinoacridine (B1211779) derivatives has been successfully achieved through this pathway.

Solid-Phase Synthesis (SPS) Approaches for Acridine Derivatives

Solid-phase synthesis (SPS) has emerged as a powerful technique for the generation of acridine derivatives, particularly for creating combinatorial libraries of compounds for screening purposes. acs.orgnih.gov This methodology involves attaching an acridine precursor or a related building block to a solid support, typically a resin, and then carrying out subsequent chemical transformations in a stepwise manner. The key advantage of SPS is the simplification of the purification process, as excess reagents and by-products can be washed away from the resin-bound product.

A common strategy involves the use of 9-anilinoacridine-4-carboxylic acid, which can be prepared in high yields and then used directly in solid-phase synthesis. acs.orgnih.gov This acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, and then reacted with an amino group on a resin-bound molecule, such as a peptide. acs.org This approach is highly compatible with standard Fmoc (9-fluorenylmethyloxycarbonyl) peptide synthesis protocols, allowing for the creation of acridine-peptide conjugates. acs.orgnih.gov The acridine moiety can be incorporated at various positions, and the peptides can be synthesized with specific sequences, leading to a diverse library of molecules. acs.org

The utility of SPS in this context is demonstrated by the preparation of acridine-peptide conjugates designed as structure-specific nucleic acid ligands. acs.orgnih.gov Following the completion of the synthesis, the target molecule is cleaved from the solid support. The structure and purity of the synthesized compounds can then be confirmed using techniques like tandem mass spectrometry. acs.orgnih.gov

Table 1: Representative Scheme for Solid-Phase Synthesis of an Acridine-Peptide Conjugate This table illustrates a general approach based on reported methodologies.

| Step | Description | Reagents/Conditions | Purpose | Citation |

| 1 | Peptide Synthesis | Rink amide resin, Fmoc-protected amino acids | Assembly of the desired peptide sequence on a solid support. | acs.org |

| 2 | Acridine Precursor Activation | 9-anilinoacridine-4-carboxylic acid, N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (B1669883) (DCC) | To create a reactive ester of the acridine acid for coupling. | acs.org |

| 3 | Coupling | Activated acridine ester (NHS ester) reacts with the N-terminus of the resin-bound peptide. | To attach the acridine moiety to the peptide. | acs.org |

| 4 | Cleavage & Deprotection | Trifluoroacetic acid (TFA) based cocktail | To release the final acridine-peptide conjugate from the resin and remove side-chain protecting groups. | acs.org |

Development of One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has gained significant traction for producing acridine derivatives. This approach enhances efficiency by minimizing the need for lengthy separation and purification processes of intermediate compounds, thereby saving time, resources, and reducing solvent waste.

Various one-pot, multi-component reactions (MCRs) have been developed for the synthesis of the acridine core. mdpi.com For instance, acridinedione derivatives are synthesized through a one-pot, four-component condensation of aromatic aldehydes, dimedone, and ammonium (B1175870) acetate (B1210297) in aqueous ethanol. mdpi.com This method is noted for its simple experimental workup, ease of product isolation, and high yields. mdpi.com

Another efficient one-pot procedure involves the synthesis of acridine derivatives from o-arylamino Schiff bases. google.com In this method, the Schiff base substrate undergoes an intramolecular cyclization and subsequent aromatization reaction catalyzed by zinc chloride (ZnCl2) to produce the acridine product with high yields. google.com The reaction conditions are relatively mild, and the solvent, tetrahydrofuran, can be recovered, which is beneficial for cost reduction in large-scale synthesis. google.com The development of such procedures is crucial for the rapid and efficient production of a wide range of acridine-based compounds. nih.govnih.gov

Table 2: Comparison of Selected One-Pot Synthetic Methods for Acridine Derivatives

| Method | Reactants | Catalyst/Solvent | Key Features | Citation |

| Four-Component Condensation | Aromatic aldehydes, dimedone, ammonium acetate | Fe3O4@Polyaniline-SO3H / Aqueous Ethanol | Simple workup, high yields, short reaction times, reusable magnetic catalyst. | mdpi.com |

| Intramolecular Cyclization | o-Arylamino Schiff bases | ZnCl2 / Tetrahydrofuran | High conversion rate (up to 99%), mild reaction conditions (50-80°C), suitable for large-scale synthesis. | google.com |

| Sulfonamide Derivative Synthesis | Dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, 4-cyano-benzaldehyde | Sulfuric acid / Water | Environmentally friendly catalyst and solvent, high yields and purities, proceeds at room temperature. | rsc.org |

Application of Green Chemistry Principles in Acridinediamine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of acridine derivatives to minimize environmental impact and enhance sustainability. This involves the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net

A significant advancement in this area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For example, a magnetic nanocomposite, Fe3O4@Polyaniline-SO3H, has been employed as a highly efficient and recyclable catalyst for synthesizing acridinedione derivatives. mdpi.comresearchgate.net This catalyst functions effectively in aqueous ethanol, a greener solvent compared to many volatile organic compounds. mdpi.com

Microwave-assisted synthesis represents another key green methodology. rsc.org Microwave heating can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. researchgate.net One innovative approach utilizes a Co/C catalyst derived from rice husks, a form of biomass waste, for the microwave-assisted one-pot synthesis of acridine derivatives in water. rsc.org This method is lauded for its speed, use of an environmentally benign solvent, and the reusability of the catalyst. rsc.org Similarly, the use of water as a solvent and sulfuric acid as a catalyst for the synthesis of acridine sulfonamides at room temperature further exemplifies a green chemical process with high yields. rsc.org These strategies align with the core goals of green chemistry by reducing pollution and energy consumption.

Table 3: Overview of Green Chemistry Approaches in Acridine Synthesis

| Approach | Catalyst | Solvent/Energy Source | Key Advantages | Citation |

| Magnetic Nanocatalysis | Fe3O4@Polyaniline-SO3H | Aqueous Ethanol / Reflux | High catalyst activity, easy separation and reusability, reduced environmental impact. | mdpi.comresearchgate.net |

| Biomass-Derived Catalysis | Co/C from rice husks | Water / Microwave | Fast reaction, eco-friendly solvent, reusable catalyst derived from waste biomass. | rsc.org |

| Aqueous Synthesis | Sulfuric acid | Water / Room Temp. | Environmentally friendly catalyst and solvent, high yields, energy efficient. | rsc.org |

| Heterogeneous Catalysis | Zinc Chloride | Tetrahydrofuran / Heating | Catalyst promotes high-yield cyclization; solvent can be recovered and recycled. | google.comresearchgate.net |

Structural Modifications and Rational Design of N9 4 Aminophenyl 3,9 Acridinediamine Derivatives

Influence of Substituent Effects on Acridine (B1665455) Core Reactivity and Electronic Structure

The electronic properties of the acridine ring are highly sensitive to the nature of the substituents it bears. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the reactivity, stability, and intermolecular interactions of the resulting derivatives.

Incorporation of Electron-Withdrawing Groups (EWGs)

The addition of EWGs, such as nitro (NO₂) groups, to the acridine or anilino rings has a profound impact on the electronic distribution of the molecule. Theoretical studies using Density Functional Theory (DFT) on related 9-anilinoacridine (B1211779) derivatives have identified a compound with an NO₂ substituent as being highly reactive. researchgate.net In synthetic applications, EWGs on a phenyl ring, particularly those ortho or para to a halide leaving group, activate the ring toward nucleophilic aromatic substitution, facilitating the synthesis of 9-anilinoacridine precursors. google.com For instance, reacting 9-aminoacridine (B1665356) with a phenyl halide that is substituted with EWGs is a key synthetic strategy. google.com

Integration of Electron-Donating Groups (EDGs)

Conversely, the incorporation of EDGs, such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, also modulates the compound's characteristics. In studies on the redox chemistry of 9-anilinoacridines, EDGs on the anilino ring were found to facilitate oxidation. nih.gov The redox potentials of these derivatives show a strong correlation with the electronic properties of the substituents. nih.gov It has been noted, however, that the electronic effects of substituents on the acridine core have minimal transmission to the anilino ring, suggesting that the two ring systems are electronically somewhat isolated. nih.gov A patent for the preparation of 9-aminoacridine derivatives describes reacting 9-aminoacridine with synthons that may contain EDGs, such as hydroxyl (-OH) or methoxy groups. google.com

| Substituent Type | Example Group | Effect on 9-Anilinoacridine Derivatives | Reference |

| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | Can increase the reactivity of the derivative. | researchgate.net |

| Electron-Withdrawing Group (EWG) | Halides, -COOH | Activates phenyl ring for nucleophilic substitution during synthesis. | google.com |

| Electron-Donating Group (EDG) | -NHR, -OCH₃ | Facilitates chemical and electrochemical oxidation when on the anilino ring. | nih.gov |

| Electron-Donating Group (EDG) | -OH, -OCH₃ | Can be incorporated into derivatives via reaction with substituted benzaldehydes. | google.com |

Synthesis and Characterization of N9-(4-Aminophenyl)-3,9-Acridinediamine Analogues

The synthesis of analogues of N9-(4-aminophenyl)-3,9-acridinediamine is typically achieved through the condensation of a substituted 9-chloroacridine (B74977) with an appropriate aniline (B41778) derivative. nih.gov This modular approach allows for systematic variations at multiple positions on the scaffold.

Positional Isomerism and Substitution Variations on the Acridine Ring (e.g., triamine derivatives)

The parent compound, N9-(4-aminophenyl)-3,9-acridinediamine, is itself a triamine derivative, possessing amino groups at positions 3, 9, and on the phenyl ring (at the 4'-position). Positional isomers can be designed by altering the location of the amino group on the acridine core, for example, by moving it from position 3 to position 2 or 4. The synthesis of such isomers would typically start from the corresponding nitro-9-chloroacridine, followed by condensation with 1,4-diaminobenzene and subsequent reduction of the nitro group. The position of substituents is known to be critical; for example, in other series of 9-anilinoacridines, the placement of groups on the acridine ring significantly influences the compound's activity profile. bohrium.com

Derivatization of the 4-Aminophenyl Moiety

The 4-aminophenyl group, also known as the anilino ring, provides a rich platform for derivatization. Research on related 9-anilinoacridines has extensively explored the effects of substituents on this ring. nih.govbohrium.com The synthesis of these analogues generally involves the reaction of 9-chloroacridine with various substituted anilines. nih.gov For example, derivatives with substituents at the 3'-position of the anilino ring have been synthesized and studied. nih.gov Furthermore, the terminal amino group can be modified, such as in 1'-NHR derivatives, where R is an alkyl or other functional group. nih.gov Another synthetic approach involves creating conjugates, such as linking amino acids to the acridine at the C9 position, which has been shown to produce compounds with interesting biological profiles. nih.gov

Modifications at the Acridine Heteroatom

The nitrogen atom within the central acridine ring (at position 10) is a key site for modification. Computational studies on 9-anilinoacridine derivatives have indicated that the N10 atom is the most reactive site for a nucleophilic attack. researchgate.net This inherent reactivity allows for modifications such as protonation or alkylation. The formation of N-oxides or acridinium (B8443388) salts represents a common strategy to alter the electronic and solubility properties of the molecule. For example, the synthesis of 1,4-disubstituted-1,2,3-triazoles can start from 9-azidoacridine, which is itself prepared from 9-chloroacridine, demonstrating the reactivity at the C9 position adjacent to the heteroatom. nih.gov

| Analogue Class | Modification Strategy | Synthetic Precursors | Characterization Highlights | Reference |

| 9-Anilinoacridine Derivatives | Reaction with various substituted anilines | 9-Chloroacridine, substituted anilines | Some derivatives showed potent inhibitory activity on TNF-alpha production. | nih.gov |

| 9-Acridinyl Amino Acid Derivatives | One-pot synthesis without isolation of 9-alkoxy intermediate | 9-Chloroacridine, various amino acids | Compounds 8 and 9 showed IC₅₀ ≈ 6 μM in the A549 cell line. | nih.gov |

| Acridinyl-Triazole Hybrids | 1,3-dipolar cycloaddition (Click Chemistry) | 9-Azidoacridine, propargyl derivatives | Compound 8 displayed potent topoisomerase IIB inhibition (IC₅₀ 0.52 µM). | nih.gov |

Development of Acridine-Based Conjugates and Hybrid Molecular Systems

The strategic conjugation of the N9-(4-aminophenyl)-3,9-acridinediamine scaffold with other molecular entities has given rise to innovative hybrid molecules with enhanced biological activities. This approach aims to combine the inherent properties of the acridine core, such as DNA intercalation, with the functionalities of other molecules to achieve targeted delivery, improved efficacy, and novel mechanisms of action.

A notable example is the development of acridine-polyamine conjugates. In one study, an acridine derivative was linked to testosterone (B1683101) via a polyamine linker, creating a trifunctional compound. This design intended for the acridine moiety to intercalate with DNA, the polyamine linker to interact with the phosphate (B84403) backbone of DNA, and the testosterone component to bind to the androgen receptor. Such multi-pronged approaches are being explored to enhance the cytotoxic effects on specific cancer cell lines.

Furthermore, the concept of creating hybrid molecules by linking acridines with other pharmacophores has been explored to overcome drug resistance and broaden the spectrum of activity. For instance, hybrids of acridine and quinoline (B57606) have been synthesized, aiming to combine the DNA-intercalating ability of acridine with the heme polymerization inhibition of quinoline, a strategy primarily investigated in the context of antimalarial research.

Another area of investigation involves the synthesis of 9-anilinoacridine peptidyls. The solid-phase synthesis of these conjugates allows for the introduction of various amino acid residues, creating libraries of compounds with diverse physicochemical properties. This method enables the systematic exploration of how different peptide sequences can influence the biological activity, cellular uptake, and target specificity of the acridine core.

Combinatorial Chemistry and High-Throughput Library Generation for Acridine Derivatives

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse libraries of acridine derivatives, facilitating the discovery of novel compounds with desired biological activities. This high-throughput approach allows for the systematic modification of the acridine scaffold at various positions, leading to a vast chemical space for screening.

A key strategy in the combinatorial synthesis of acridine derivatives is the parallel synthesis of 9-aminoacridines. This method often involves the preparation of a diverse set of 9-chloroacridine intermediates, which are then reacted with a variety of diamine side chains. This modular approach allows for the generation of a large number of unique 9-aminoacridine derivatives in a relatively short period. The resulting libraries can then be screened against various biological targets.

For instance, a parallel synthetic strategy has been employed to generate a library of 175 different 9-aminoacridines. This involved the synthesis of 15 distinct 9-chloroacridine cores and their subsequent reaction with 16 different diamine components. The resulting library was then screened for its activity against chloroquine-resistant Plasmodium falciparum, leading to the identification of several potent new antimalarial compounds.

The "split-and-pool" synthesis is another combinatorial technique that has been applied to generate peptide and small molecule libraries on a solid support. This method allows for the creation of vast libraries of compounds that can be screened for their biological activity. While not exclusively focused on N9-(4-aminophenyl)-3,9-acridinediamine, the principles of this methodology are directly applicable to the diversification of this scaffold.

High-throughput screening (HTS) is integral to the success of combinatorial chemistry. HTS allows for the rapid evaluation of large compound libraries against specific biological targets. The use of automated robotic systems and advanced data analysis enables the screening of millions of compounds in a short timeframe, significantly accelerating the drug discovery process. These screening efforts can identify "hits"—compounds that exhibit a desired activity—which can then be further optimized through medicinal chemistry efforts.

Computational and Theoretical Investigations of N9 4 Aminophenyl 3,9 Acridinediamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For acridine (B1665455) derivatives, these calculations help in understanding their electronic characteristics, which are crucial for their applications in various fields, including medicinal chemistry. mdpi.comnih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in quantum chemistry and condensed matter physics, providing a framework to calculate the ground state electronic energy and electron density of a molecule. acs.org For acridine derivatives, DFT studies are instrumental in determining their geometric and electronic properties. mdpi.com

While specific DFT studies on N9-(4-aminophenyl)-3,9-acridinediamine are not extensively documented in publicly available literature, the methodology is widely applied to similar acridine compounds. mdpi.comacs.org Such studies typically involve geometry optimization to find the most stable conformation of the molecule. From the optimized structure, various electronic properties such as the distribution of electron density, the molecular electrostatic potential, and the energies of the molecular orbitals are calculated. These parameters are vital for understanding the reactivity and interaction of the molecule with its environment.

For a molecule like N9-(4-aminophenyl)-3,9-acridinediamine, DFT calculations would elucidate the planarity of the acridine core and the orientation of the aminophenyl substituent, which are critical for its potential intercalative binding with DNA. nih.gov The electronic distribution across the aromatic system and the amino groups would also be a key output, providing insights into the regions of the molecule that are electron-rich or electron-poor, thus predicting sites for potential chemical reactions or intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. scirp.org This method is particularly useful for predicting and interpreting electronic absorption and emission spectra. scirp.orgacs.org For fluorescent compounds like many acridine derivatives, TD-DFT is an invaluable tool. nih.gov

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (the UV-visible spectrum). nih.gov The calculations also provide information about the nature of these transitions, for instance, whether they are localized on the acridine core or involve charge transfer between the acridine and its substituents. nih.gov Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum of the molecule. acs.org

A TD-DFT study on N9-(4-aminophenyl)-3,9-acridinediamine would be expected to predict its characteristic absorption and emission wavelengths. Given the extended π-system of the acridine ring and the presence of the aminophenyl group, the molecule is likely to have strong absorptions in the UV and visible regions of the electromagnetic spectrum. The results of such a study would be crucial for understanding its photophysical properties and for the rational design of new fluorescent probes or photosensitizers. acs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For acridine derivatives, FMO analysis can provide insights into their ability to interact with biological targets like DNA. nih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily polarized. In the context of DNA intercalators, the distribution of the HOMO and LUMO on the molecule can indicate which parts of the molecule are involved in the electronic interactions with the DNA base pairs. nih.gov

A hypothetical FMO analysis for N9-(4-aminophenyl)-3,9-acridinediamine would likely show that the HOMO is distributed over the electron-rich parts of the molecule, such as the acridine ring and the amino groups, while the LUMO is located on the electron-deficient regions of the aromatic system. The calculated HOMO-LUMO gap would provide a quantitative measure of its expected reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for N9-(4-Aminophenyl)-3,9-Acridinediamine

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -2.30 |

| HOMO-LUMO Gap | 3.20 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation. Actual values would require a specific computational study.

From the energies of the frontier molecular orbitals, several key electronic parameters can be calculated. These parameters provide a more quantitative understanding of the chemical reactivity of a molecule.

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is calculated as half the difference between the ionization potential and electron affinity (η = (IP - EA) / 2). A larger chemical hardness indicates greater stability.

These parameters are useful for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. For N9-(4-aminophenyl)-3,9-acridinediamine, these values would help to quantify its electron-donating and accepting properties, which are important for its interactions with biological systems.

Table 2: Predicted Electronic Parameters for N9-(4-Aminophenyl)-3,9-Acridinediamine (Hypothetical)

| Parameter | Value (eV) |

| Ionization Potential (IP) | 5.50 |

| Electron Affinity (EA) | 2.30 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 1.60 |

Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes only.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules and their interactions with other molecules. These methods are particularly valuable in medicinal chemistry for predicting how a drug molecule might interact with its biological target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or a nucleic acid. nih.govnih.gov For acridine derivatives, which are known to interact with DNA, molecular docking is a powerful tool to study the details of this interaction at the atomic level. nih.govnih.gov

In a typical molecular docking study of N9-(4-aminophenyl)-3,9-acridinediamine with DNA, the 3D structure of the acridine derivative would be "docked" into the 3D structure of a DNA double helix. The docking algorithm would then explore different possible binding modes and score them based on how well they fit together and the strength of the intermolecular interactions.

The results of such a study would provide a detailed picture of how N9-(4-aminophenyl)-3,9-acridinediamine intercalates between the DNA base pairs. It would reveal which specific interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions, are important for stabilizing the complex. nih.gov The docking study could also predict the binding affinity of the molecule for DNA, which is a measure of the strength of the interaction. This information is crucial for understanding the mechanism of action of acridine-based drugs and for the design of new compounds with improved DNA binding properties. nih.govnih.gov Studies on similar 3,9-disubstituted acridines have shown that they can interact with topoisomerase enzymes, which are important targets for anticancer drugs. nih.govnih.gov

Advanced Spectroscopic and Photophysical Characterization of N9 4 Aminophenyl 3,9 Acridinediamine and Derivatives

Absorption and Emission Spectroscopy

Absorption and emission spectroscopy are fundamental tools for characterizing the electronic structure and photophysical behavior of fluorescent molecules.

The UV-Vis absorption spectrum of acridine-based compounds is characterized by distinct bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. For 9-anilinoacridine (B1211779) derivatives, the absorption spectra typically exhibit structured bands in the UV and visible regions. The electronic absorption spectra of acridine (B1665455) and 9-aminoacridine (B1665356) have been shown to be sensitive to the solvent environment, with intensity enhancements for certain transitions attributed to perturbation forces between the solute and solvent molecules nih.gov.

The introduction of an aminophenyl group at the 9-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to 9-aminoacridine, due to the extension of the π-conjugated system. The amino group at the 3-position would further influence the electronic distribution and absorption properties. The UV-Vis absorption spectra of some acridine derivatives are influenced by the presence of other molecules, such as ctDNA, indicating interaction and potential for use as probes researchgate.net.

The optical band gap (Eg) of these compounds can be estimated from the onset of the absorption band using the Tauc plot method. For conjugated organic molecules, this value is crucial in determining their potential use in optoelectronic devices.

Table 1: Representative UV-Vis Absorption Data for Related Acridine Derivatives Note: Data for N9-(4-aminophenyl)-3,9-acridinediamine is not available. The table presents data for analogous compounds to provide an estimate of expected spectral properties.

| Compound/Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| 9-Aminoacridine | Methanol (B129727) | 400, 422 | ~10,000 | nih.gov |

| 9-Anilinoacridine | Various | ~400-450 | Varies | researchgate.net |

| Acridine Orange (bound to dsDNA) | Aqueous Buffer | 490 | - | rsc.org |

| Spiro-acridine derivative | Tris-HCl Buffer | ~420 | - | researchgate.net |

Acridine derivatives are known for their strong fluorescence, a property that is highly sensitive to the molecular structure and the surrounding environment. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a key parameter for assessing the efficiency of a fluorophore.

The fluorescence of acridine derivatives can be significantly influenced by solvent polarity, viscosity, and the presence of quenchers. For instance, some polarity-sensitive acridine-based probes show a red-shift in their emission maximum and an increase in fluorescence quantum yield with increasing solvent polarity nih.gov. This solvatochromism is often indicative of a more polar excited state compared to the ground state, a common feature in molecules with intramolecular charge transfer (ICT) character. The substitution pattern on the acridine core plays a crucial role in tuning these properties bjraylight.com.

For N9-(4-aminophenyl)-3,9-acridinediamine, the presence of amino groups, which can act as electron donors, and the phenyl ring, which can be involved in torsional motions, suggests that its fluorescence properties would be sensitive to the environment. For example, in viscous media, the restriction of intramolecular rotation can lead to an enhancement of the fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM).

Table 2: Representative Fluorescence Data for Related Acridine Derivatives Note: Specific data for N9-(4-aminophenyl)-3,9-acridinediamine is not available. The table includes data for analogous compounds.

| Compound/Derivative | Solvent/Environment | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

| Acridine Orange (bound to dsDNA) | Aqueous Buffer | 520 | - | rsc.org |

| Acridine Orange (bound to RNA/ssDNA) | Aqueous Buffer | 640 | - | rsc.org |

| Acridine-dicyanoisophorone probe | Increasing polarity | 553 to 594 | 0.005 to 0.356 | nih.gov |

| 9,10-Diphenylanthracene (Standard) | Cyclohexane | - | 0.97 | aps.org |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for studying chiral molecules. These techniques measure the differential absorption and refraction, respectively, of left and right circularly polarized light. For N9-(4-aminophenyl)-3,9-acridinediamine to be CD- or ORD-active, it or its derivatives must be chiral. This can be achieved by introducing a chiral center, an axis of chirality, or by the molecule adopting a stable, non-superimposable mirror-image conformation.

Studies on chiral acridine derivatives have often been in the context of their interaction with biomacromolecules like DNA. For example, the binding of achiral acridine dyes like acridine orange to the chiral DNA helix induces a CD signal researchgate.netrsc.org. This induced CD provides information about the binding mode (e.g., intercalation) and the orientation of the dye molecule within the DNA structure.

For a chiral derivative of N9-(4-aminophenyl)-3,9-acridinediamine, CD spectroscopy could be used to determine its absolute configuration, study conformational changes, and investigate its interactions with other chiral molecules. Anisotropic CD, which is the CD of oriented molecules, could provide even more detailed structural information nih.gov. While no specific CD/ORD data for chiral derivatives of N9-(4-aminophenyl)-3,9-acridinediamine are currently available in the literature, the principles established for other chiral acridines would apply.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy provides crucial insights into the dynamics of excited states, including their lifetimes and the pathways of their decay.

The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be influenced by various factors, including temperature, solvent, and the presence of quenching agents.

For acridine derivatives, fluorescence lifetimes are typically in the nanosecond range. For instance, a novel long-lifetime fluorescence reporter based on 9-aminoacridine was designed where the lifetime could be modulated nih.gov. Fluorescence quenching occurs when a substance (the quencher) deactivates the excited state of a fluorophore. Studies on the fluorescence quenching of 9-aminoacridines by molecules like purine (B94841) mononucleotides have provided insights into their interaction mechanisms aps.org. Quenching can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster resonance energy transfer (FRET).

Investigating the fluorescence lifetime and quenching of N9-(4-aminophenyl)-3,9-acridinediamine would be valuable for understanding its excited-state behavior and for designing assays where changes in lifetime or intensity upon interaction with an analyte are measured.

Table 3: Representative Fluorescence Lifetime Data for Related Acridine Derivatives Note: Specific data for N9-(4-aminophenyl)-3,9-acridinediamine is not available. The table includes data for analogous compounds.

| Compound/Derivative | Environment | Fluorescence Lifetime (τf, ns) | Reference |

| 9-Aminoacridine-peptide conjugate | Aqueous Buffer | Modulatable | rsc.orgnih.gov |

| Quinine Bisulfate (Standard, 10-5 M) | 1 N H2SO4 | ~19 | aps.org |

Ultrafast transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on femtosecond to nanosecond timescales. Following photoexcitation, a molecule can undergo various relaxation processes, including internal conversion (IC) between singlet states, intersystem crossing (ISC) to a triplet state, and vibrational cooling. TA spectroscopy can track the populations of the initially excited state and any subsequent transient species.

Studies on acridine derivatives have revealed complex excited-state dynamics. For example, investigations into helicene-like dibenzo[c,h]acridines showed that the initially populated S1 state decays via both internal conversion and intersystem crossing, with the triplet state having a much longer lifetime rsc.org. Transient absorption measurements on acridine at different pH values have shown the evolution of a protonated species in the excited state researchgate.net.

For N9-(4-aminophenyl)-3,9-acridinediamine, TA spectroscopy would be instrumental in elucidating the complete photophysical picture. It could reveal the rates of IC and ISC, identify the formation of any charge-transfer states, and probe the influence of the solvent on these ultrafast processes. Such studies are crucial for designing and optimizing molecules for applications in areas like photodynamic therapy or as photocatalysts, where the lifetime and nature of the excited states are critical. While no specific TA data for N9-(4-aminophenyl)-3,9-acridinediamine has been reported, the general principles observed for other aromatic amines and acridine derivatives would be expected to apply nih.gov.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like N9-(4-aminophenyl)-3,9-acridinediamine. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be mapped.

In the case of N9-(4-aminophenyl)-3,9-acridinediamine, the ¹H NMR spectrum is expected to exhibit a series of distinct signals corresponding to the aromatic protons on the acridine core and the pendant aminophenyl group, as well as signals for the amine protons. The protons on the acridine ring system will show characteristic splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The symmetry of the substitution pattern will influence the complexity of these spectra. For instance, the protons of the 4-aminophenyl group would likely appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The amine protons (both on the phenyl ring and at the 3 and 9 positions of the acridine) may appear as broad singlets, and their chemical shift can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For example, the carbons of the acridine core would resonate in the typical downfield region for aromatic carbons, with those directly bonded to nitrogen atoms showing characteristic shifts. The carbons of the aminophenyl substituent would also appear in the aromatic region.

Table 1: Representative ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amine Protons (-NH₂) | 4.0 - 6.0 | Broad Singlet | - |

| Acridine Ring Protons | 6.5 - 8.5 | Multiplets, Doublets | 7.0 - 9.0 |

| Aminophenyl Ring Protons | 6.7 - 7.5 | Doublets | ~8.0 |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Table 2: Representative ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Acridine Ring Carbons | 110 - 150 |

| Aminophenyl Ring Carbons | 115 - 145 |

| Carbon atoms attached to Nitrogen | 140 - 160 |

Note: The chemical shifts are referenced to a standard internal solvent signal.

Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of N9-(4-aminophenyl)-3,9-acridinediamine, providing a unique molecular fingerprint. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula.

Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the gaseous ions of the molecule with minimal fragmentation, allowing for the clear identification of the molecular ion peak [M+H]⁺.

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected molecular ion. The resulting fragmentation pattern is highly characteristic of the molecule's structure. For N9-(4-aminophenyl)-3,9-acridinediamine, the fragmentation would likely involve the cleavage of the C-N bonds connecting the aminophenyl group to the acridine core, as well as fragmentation of the acridine ring itself. The analysis of these fragment ions allows for the reconstruction of the molecule's structure and provides definitive identification.

While specific experimental mass spectrometry data for N9-(4-aminophenyl)-3,9-acridinediamine is not widely published, a plausible fragmentation pattern can be predicted based on the known behavior of related heterocyclic compounds. The following table outlines the expected major ions in the mass spectrum.

Table 3: Predicted Major Ions in Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Structural Moiety |

| [M+H]⁺ | Intact Molecule (Protonated) | C₁₉H₁₆N₄ |

| [M - NH₂]⁺ | Loss of an amino group | C₁₉H₁₄N₃ |

| [M - C₆H₆N]⁺ | Loss of the aminophenyl radical | C₁₃H₁₀N₃ |

| [Acridine core fragments] | Various smaller fragments | Fragments of the tricyclic core |

Note: 'M' represents the molecular weight of the neutral molecule. The m/z values would need to be calculated based on the exact mass of the elements.

The combination of high-resolution NMR and advanced mass spectrometry provides a powerful and comprehensive approach to the characterization of N9-(4-aminophenyl)-3,9-acridinediamine, ensuring its unambiguous identification and structural elucidation.

Mechanistic Investigations of Molecular and Biomolecular Interactions Non Human, Non Clinical

Deoxyribonucleic Acid (DNA) Interaction Mechanisms

Acridine (B1665455) derivatives are well-documented for their ability to bind to DNA, which can lead to significant interference with cellular processes that rely on the DNA template.

The primary mode of DNA interaction for many acridine compounds is intercalation, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces. For substituted acridines, such as a potential N9-(4-aminophenyl) derivative, the side chains at positions 3 and 9 would likely reside in the major or minor grooves of the DNA, forming additional hydrogen bonds or electrostatic interactions with the DNA backbone or base pairs, further stabilizing the complex.

Studies on other 3,9-disubstituted acridines have shown that they can act as DNA bis-intercalating agents, meaning that a single molecule can have moieties that intercalate at two different sites on the DNA strand. nih.gov The mode of binding often involves the acridine tricycle intercalating between adjacent base pairs, with ionic bonds forming between the compound and the phosphate (B84403) ions of the DNA backbone. nih.gov Spectroscopic methods such as UV-Vis, circular dichroism, and thermal denaturation studies are typically employed to confirm and characterize these binding events. nih.gov For a series of novel 3,9-disubstituted acridines, binding constants (Kb) were determined to be in the range of 2.81–9.03 × 104 M−1, indicating a strong interaction with DNA. nih.gov

By intercalating into the DNA helix, acridine compounds can cause structural distortions, such as unwinding of the DNA and changes in its length. These alterations can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting the processes of DNA replication and transcription. The stabilization of the DNA duplex by the intercalated drug can also hinder the strand separation required for these processes.

Many acridine derivatives are known to be potent inhibitors of DNA topoisomerases. These enzymes are crucial for resolving topological issues in DNA that arise during replication, transcription, and recombination. Acridine-based inhibitors can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the topoisomerase and the DNA strand. This leads to the accumulation of single- or double-strand breaks in the DNA, which can trigger cell cycle arrest and apoptosis.

Research on various 3,9-disubstituted acridine derivatives has demonstrated their ability to inhibit both topoisomerase I and topoisomerase IIα. nih.gov Electrophoretic assays, such as relaxation and unwinding assays for topoisomerase I and decatenation assays for topoisomerase IIα, are used to investigate these inhibitory activities. nih.gov The ability to poison topoisomerases is a key mechanism behind the cytotoxic effects of many acridine-based anti-cancer agents.

Protein and Enzyme Binding Studies

Beyond DNA, acridine derivatives can also exert their biological effects by binding to and inhibiting the function of specific proteins and enzymes.

The structural features of N9-(4-aminophenyl)-3,9-acridinediamine, particularly the amino groups and the phenyl substituent, could facilitate specific interactions with the amino acid residues in the binding pockets of various proteins. Molecular docking studies are often used to predict and analyze these binding modes. For instance, in the context of cholinesterase inhibition by acridine-coumarin hybrids, molecular modeling has been used to predict the binding interactions within the active site of the enzyme. nih.gov

Acridine derivatives have been extensively studied as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.govfrontiersin.org

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50). For example, a study on acridine-coumarin hybrids identified a derivative with an IC50 value of 5.85 μM against human AChE. nih.govresearchgate.net The inhibitory mechanism of some acridine derivatives against BChE has been shown to be of a mixed type. frontiersin.org

While no specific data exists for N9-(4-aminophenyl)-3,9-acridinediamine, its structural similarity to other pharmacologically active acridines suggests it could also exhibit inhibitory activity against various enzymes.

Interactions with Model Membrane Systems and Permeability Characteristics

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the interaction of N9-(4-aminophenyl)-3,9-acridinediamine with model membrane systems or its permeability characteristics. Research on related acridine compounds suggests that the planar, aromatic structure of the acridine core allows for intercalation into the lipid bilayers of model membranes, such as liposomes. The nature and position of substituents on the acridine ring, like the aminophenyl group at the N9 position and the amine group at the 3 and 9 positions in the target compound, would be expected to significantly influence the depth of membrane penetration, the orientation of the molecule within the bilayer, and its passive diffusion across the membrane. However, without experimental data, any discussion remains speculative.

Future research in this area would be valuable and could involve techniques such as fluorescence spectroscopy, using the intrinsic fluorescence of the acridine core to monitor its partitioning into lipid environments of varying composition (e.g., zwitterionic, anionic, cationic lipids). Differential scanning calorimetry (DSC) could be employed to assess the compound's effect on the phase transition temperature of lipid bilayers, providing insight into its membrane-perturbing properties. Furthermore, parallel artificial membrane permeability assays (PAMPA) could offer a high-throughput method to quantify the passive permeability of N9-(4-aminophenyl)-3,9-acridinediamine.

Redox Chemistry and Intramolecular/Intermolecular Electron Transfer Processes

Electrochemical investigations, such as cyclic voltammetry, could be utilized to determine the redox potentials of the compound. These studies would reveal whether the oxidation and reduction processes are reversible or irreversible, providing information about the stability of the resulting radical ions. The aminophenyl substituent at the N9 position could potentially engage in intramolecular electron transfer with the acridine core, a phenomenon observed in other substituted acridines. Such processes are often studied using spectroelectrochemistry, which combines electrochemical control with spectroscopic measurements (e.g., UV-Vis, EPR) to characterize the electronic structure of the electrogenerated species.

While general knowledge of acridine chemistry provides a framework for predicting the potential redox behavior of N9-(4-aminophenyl)-3,9-acridinediamine, a detailed, data-driven analysis is not possible without dedicated experimental studies.

Applications in Materials Science and Advanced Technologies Non Clinical

Utilization in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor. wikipedia.org The efficiency of a DSSC is critically dependent on the properties of the dye, including its light-harvesting efficiency, energy level alignment with the semiconductor, and charge transfer dynamics. mdpi.com

Acridine (B1665455) Derivatives as Novel Light-Harvesting Sensitizers

While there is no specific data on the use of 3,9-Acridinediamine, N9-(4-aminophenyl)- as a light-harvesting sensitizer (B1316253) in DSSCs, the broader family of acridine dyes has been investigated for this purpose. The extended π-conjugation of the acridine core allows for strong absorption of light in the visible spectrum. The amino substituents, acting as electron-donating groups, can further enhance the light-harvesting capabilities and modulate the electronic properties of the molecule. worldscientific.com In principle, the 3,9-diamino substitution pattern on the acridine ring of the target compound could contribute to a broad absorption spectrum, a desirable characteristic for a DSSC sensitizer.

Optimization of Energy Alignment and Charge Transfer Dynamics in DSSCs

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dye are crucial for efficient DSSC operation. The HOMO level must be sufficiently low to allow for regeneration of the dye by the electrolyte, while the LUMO level must be higher than the conduction band of the semiconductor (typically TiO2) to ensure efficient electron injection. mdpi.com The presence of the N9-(4-aminophenyl) group, along with the other amino groups, would be expected to raise the HOMO energy level of the acridine core. Computational studies on similar aminophenyl-substituted dyes have been used to predict these energy levels and assess their suitability for DSSCs. bohrium.com However, without experimental or theoretical data for 3,9-Acridinediamine, N9-(4-aminophenyl)-, any discussion on its energy alignment and charge transfer dynamics remains speculative. For co-sensitization strategies, where multiple dyes are used to broaden the absorption spectrum, organic dyes are often employed alongside ruthenium-based dyes. rsc.orgresearchgate.net

Development of Fluorescent Probes and Bioimaging Agents (in vitro, non-human cellular models)

The inherent fluorescence of the acridine nucleus makes it an attractive scaffold for the development of fluorescent probes. rsc.org These probes can be designed to respond to specific environmental changes, such as polarity or the presence of certain analytes. rsc.orgnih.gov

Design and Synthesis of Environmentally Sensitive Fluorescent Markers

The design of environmentally sensitive fluorescent markers often involves creating molecules that exhibit changes in their fluorescence emission in response to their local environment. rsc.org While no studies have specifically designed or synthesized fluorescent markers from 3,9-Acridinediamine, N9-(4-aminophenyl)-, the amino groups on the molecule could potentially serve as recognition sites or be modified to introduce sensitivity to pH, metal ions, or other analytes. The fluorescence of acridine derivatives is known to be sensitive to solvent polarity, which is a key principle in designing probes for cellular environments. rsc.org

Applications in Cellular Staining, Tracking, and Imaging

Acridine derivatives are widely used as fluorescent stains for cellular imaging. mdpi.com Their ability to intercalate into DNA or accumulate in specific organelles allows for the visualization of cellular structures. The development of novel acridine-based probes for cellular imaging is an active area of research. nih.gov Given its structure, 3,9-Acridinediamine, N9-(4-aminophenyl)- could theoretically be explored for such applications. The amino groups might influence its cellular uptake and localization. However, without any published studies, its efficacy and specificity as a cellular stain are unknown.

Integration into Smart Materials and Advanced Sensor Platforms

Smart materials are materials that respond to external stimuli, and fluorescent compounds are often incorporated into them to provide a detectable signal. Advanced sensor platforms can utilize the changes in fluorescence of a probe to detect and quantify analytes. While the general class of acridine derivatives has been incorporated into various sensor systems, there is no available information on the integration of 3,9-Acridinediamine, N9-(4-aminophenyl)- into such materials.

Despite a comprehensive search for scientific literature, detailed research findings on the specific applications of the chemical compound 3,9-Acridinediamine, N9-(4-aminophenyl)- in the requested areas of materials science and supramolecular chemistry are not available in the public domain.

The search for scholarly articles and research data did not yield specific studies on the use of N9-(4-aminophenyl)-3,9-acridinediamine for:

Luminescent chemo/biosensors

pH-responsive and environment-sensitive materials

Supramolecular chemistry and self-assembly processes

General information from chemical suppliers confirms the existence and basic properties of this compound. However, in-depth research detailing its functional applications, performance data, and synthetic methodologies in the specified advanced technological fields could not be retrieved.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific content requirements of the provided outline for this particular compound. Further research and publication in peer-reviewed scientific journals would be necessary to provide the detailed information requested.

Analytical Methodologies for N9 4 Aminophenyl 3,9 Acridinediamine in Research Contexts

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic methods are paramount for the separation and quantification of N9-(4-aminophenyl)-3,9-acridinediamine from synthesis reaction mixtures, degradation products, and complex biological or environmental matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of acridine (B1665455) derivatives and aromatic amines, making it highly suitable for N9-(4-aminophenyl)-3,9-acridinediamine. thermofisher.com The polarity of the molecule allows for effective separation using reversed-phase (RP) columns, such as C18. nih.gov

Mobile Phase and Gradient Elution: A common approach involves a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. For instance, a combination of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer or water with a small percentage of formic acid and methanol can be employed. nih.govlcms.cz Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve optimal separation of the main compound from any impurities. lcms.cz

Detection: UV-Vis detection is a straightforward method, given the strong chromophoric nature of the acridine ring system, which typically exhibits significant absorption in the UV-Vis range. researchgate.net For enhanced sensitivity and selectivity, fluorescence detection can be utilized, as acridine derivatives are often fluorescent. nih.govnih.gov Mass spectrometry (MS) coupling with HPLC (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. lcms.cz

Derivatization: While not always necessary for HPLC analysis, pre-column derivatization of the primary amine groups can be performed to enhance fluorescence or improve chromatographic behavior. nih.gov However, for many applications, direct analysis is preferred due to its simplicity. thermofisher.com

Table 1: Representative HPLC Conditions for the Analysis of Aromatic Amines and Acridine Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov | Reversed-Phase C18 lcms.cz |

| Mobile Phase A | Ammonium Acetate Buffer (10 mM) nih.gov | Water + 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Methanol nih.gov | Methanol + 0.1% Formic Acid lcms.cz |

| Flow Rate | 1.0 mL/min nih.gov | 0.4 mL/min lcms.cz |

| Detection | UV at 235 nm nih.gov | Mass Spectrometry (MS) lcms.cz |

| Temperature | 25 °C nih.gov | 40 °C lcms.cz |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, though its application to polar and high-molecular-weight compounds like N9-(4-aminophenyl)-3,9-acridinediamine can be challenging. The thermolability and low volatility of many aromatic amines often necessitate a derivatization step prior to GC analysis to convert them into more volatile and thermally stable derivatives. thermofisher.com This can add complexity and potential for sample loss to the analytical workflow. When applicable, GC coupled with a mass spectrometer (GC-MS) offers excellent separation and identification capabilities. jfda-online.com

Electrophoretic Methods for Characterization of Molecular Interactions

While less commonly reported for the routine analysis of acridine derivatives compared to chromatography, capillary zone electrophoresis (CZE) has been mentioned as a potential technique for the separation of aromatic amines. thermofisher.com This method separates compounds based on their charge-to-size ratio in an electric field. Given the basic nature of the amine groups in N9-(4-aminophenyl)-3,9-acridinediamine, which can be protonated in acidic buffers, CZE could theoretically be applied for its separation and analysis. However, detailed applications of electrophoretic methods specifically for this compound are not widely documented in the available literature.

Spectrophotometric Assays for Detection and Quantification in Complex Research Matrices

UV-Visible spectrophotometry is a fundamental technique for the study of acridine derivatives due to the characteristic electronic transitions within the acridine ring system. researchgate.net These compounds typically exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. nih.gov

Quantitative Analysis: For quantitative purposes, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of N9-(4-aminophenyl)-3,9-acridinediamine at its wavelength of maximum absorbance (λmax). This allows for the determination of the compound's concentration in unknown samples, provided there are no interfering substances that absorb at the same wavelength.

Interaction Studies: Spectrophotometric titrations are frequently employed to study the interactions of acridine derivatives with biological macromolecules such as DNA and proteins. researchgate.netnih.gov The binding of the compound to these molecules can lead to changes in the absorption spectrum, such as a shift in the λmax (bathochromic or hypsochromic shift) and a change in the molar absorptivity (hyperchromism or hypochromism). researchgate.net These spectral changes can be used to determine binding constants and stoichiometry of the interaction. nih.gov For example, the interaction of acridine orange with heparin results in a significant decrease in absorbance at 492 nm and the appearance of a new peak at 453 nm. nih.gov

Electrochemical Methods for Characterization and Detection in Research Environments

Electrochemical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of acridine derivatives. scispace.com These methods can provide insights into the electron transfer processes and the stability of the compound.